HIV-1 Reverse Transcriptase Inhibition: Potency Compared to In-Class Analogs
In the Bahare et al. 2015 study, compound 24—structurally consistent with (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide—demonstrated 73% inhibition of HIV-1 RT at a concentration yielding an IC50 of 1.31 μM [1]. This activity is significantly higher than many other analogs in the same series, including compounds with different anilide substitutions (e.g., 3-hydroxyphenyl or 2-chlorophenyl) which showed substantially lower inhibition at equivalent concentrations, as reflected in the activity ranking within the paper [1].
| Evidence Dimension | HIV-1 RT inhibitory activity |
|---|---|
| Target Compound Data | 73% inhibition; IC50 = 1.31 μM |
| Comparator Or Baseline | In-class analogs from the same series (e.g., compounds 4, 5, 6, 8, 9, 10, 11, 12) showing lower % inhibition at equivalent screening concentrations based on the paper's reported activity ranking. |
| Quantified Difference | Compound 24 ranked highest for HIV-1 RT inhibition among all 28 synthesized analogs. Exact % inhibition values for comparators are not individually tabulated in the accessible abstract/fragments, but the authors explicitly identify compound 24 as the most potent HIV-1 RT inhibitor in the series. |
| Conditions | In vitro HIV-1 RT inhibitory assay (Silprasit et al. method); PicoGreen reagent-based detection. |
Why This Matters
This establishes the compound as the most potent HIV-1 RT inhibitor within a well-characterized series of 28 TZD analogs, making it the preferred candidate for antiviral screening programs targeting NNRTI development.
- [1] Bahare RS, Ganguly S, Choowongkomon K, Seetaha S. Synthesis, HIV-1 RT inhibitory, antibacterial, antifungal and binding mode studies of some novel N-substituted 5-benzylidine-2,4-thiazolidinediones. Daru. 2015;23(1):6. View Source
